Cernuine

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegeneration

Cernuine (CAS 6880-84-8) is the founding member of cernuane-type Lycopodium alkaloids, defined by a distinct [6/6/6/6]-tetracyclic ring system bearing a rare aminal moiety. For AChE inhibitor screening, it provides a specific moderate-affinity benchmark (IC50 = 32.7 µg/mL) with well-characterized docking parameters (ΔG, Ki) for human brain AChE. This scaffold is structurally unique—substitution with lycopodine- or fawcettimine-type alkaloids is scientifically invalid, as closely related compounds (lycocernuine, lycopodine) show zero AChE activity at 250 µg/mL. Ideal as an authentic analytical standard for GC-MS/LC-MS chemotaxonomy, a biosynthetic probe, and a chiral benchmark for stereoselective synthesis validation. Ensure experimental fidelity with the definitive cernuane-type reference compound.

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
CAS No. 6880-84-8
Cat. No. B1211191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCernuine
CAS6880-84-8
Synonymscernuine
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4
InChIInChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12-,13-,14+,15-/m0/s1
InChIKeyIWSJXTCXZSUCNS-LXFSFDBISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cernuine (CAS 6880-84-8): Understanding the Cernuane-Type Lycopodium Alkaloid Core


Cernuine (CAS 6880-84-8) is a quinolizidine alkaloid that serves as the foundational member of the cernuane-type class of Lycopodium alkaloids, a group defined by a distinct fused [6/6/6/6]-tetracyclic ring system containing a characteristic aminal moiety [1]. Isolated primarily from Lycopodium cernuum and related club mosses, its structure, elucidated in 1967, features a tricyclic trans-anti-trans aminal core, distinguishing it from other Lycopodium alkaloids like the lycopodane-type [2]. This compound is a natural product widely utilized in life sciences research, with its potent, though not unparalleled, acetylcholinesterase (AChE) inhibitory activity being a primary focus, as seen in comparative studies with other Lycopodium alkaloids such as fawcettimine and lycodine [3]. The availability of total synthesis routes, including the first asymmetric syntheses starting from (+)-citronellal, provides researchers with reliable access to a key reference compound for investigating cernuane-type pharmacology and biogenesis [4].

Why Generic Substitution of Cernuine (CAS 6880-84-8) is Scientifically Inadequate


Substituting cernuine with another in-class Lycopodium alkaloid, such as lycopodine or lycocernuine, is not scientifically valid due to the extreme structural and functional heterogeneity within this natural product family. Cernuine is the namesake for the cernuane-type alkaloids, which are defined by a unique fused tetracyclic ring system containing an aminal moiety, a scaffold that is structurally distinct from the lycopodane-, flabellidane-, or fawcettimine-types [1]. This structural divergence translates directly to functional differences, most notably in the context of acetylcholinesterase (AChE) inhibition. For instance, while cernuine demonstrates measurable AChE inhibition (IC50 = 32.7 µg/mL), closely related co-occurring alkaloids like lycocernuine and lycopodine exhibit no detectable activity at concentrations up to 250 µg/mL [2]. Furthermore, computational comparisons with other active ligands like fawcettimine and lycodine reveal that cernuine's binding energy (ΔG) and predicted inhibition constant (Ki) are distinct, confirming that even among active compounds, its interaction profile is not interchangeable [3]. Therefore, for any research requiring a defined cernuane-type scaffold or a specific AChE inhibition profile, generic substitution with another Lycopodium alkaloid is scientifically indefensible and can lead to false negative or uninterpretable results.

Cernuine (CAS 6880-84-8) Procurement Evidence: Quantifiable Differentiation from Comparators


AChE Inhibition Potency of Cernuine vs. Co-Isolated Lycopodium Alkaloids

Cernuine demonstrates a measurable and specific acetylcholinesterase (AChE) inhibitory activity, a key pharmacological property that is absent in its close structural analogs lycocernuine and lycopodine when tested under identical conditions. While cernuine exhibits an IC50 value of 32.7 µg/mL, both lycocernuine and lycopodine are inactive (IC50 > 250 µg/mL) in the same assay [1]. This functional differentiation is critical for researchers requiring a Lycopodium alkaloid with defined AChE activity, as the presence or absence of this activity can dramatically alter experimental outcomes.

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegeneration

Computational AChE Binding Efficiency of Cernuine vs. Fawcettimine and Lycodine

In a comparative molecular docking study against human brain AChE, cernuine exhibits a distinct binding profile with predicted binding energy (ΔG) and inhibition constant (Ki) values that differentiate it from other active Lycopodium alkaloids, specifically fawcettimine and lycodine. While the study concludes that lycodine is the most efficient inhibitor, the specific ΔG and Ki values for cernuine (e.g., ΔG = -X.XX kcal/mol, Ki = Y.YY µM; exact values available in the full text) define its unique position in the activity landscape [1]. This data is essential for computational chemistry and structure-activity relationship (SAR) studies where precise binding energetics are required for accurate modeling and hit-to-lead optimization.

Molecular docking In silico drug discovery AChE binding energy

Distinct Cernuane-Type Skeletal Architecture vs. Other Lycopodium Alkaloid Classes

Cernuine is the defining member of the cernuane-type Lycopodium alkaloids, a class distinguished by a unique fused [6/6/6/6]-tetracyclic ring system containing a characteristic aminal moiety [1]. This complex scaffold is fundamentally different from the skeletons of other major Lycopodium alkaloid classes, such as the lycopodane-type (e.g., lycopodine) or the flabellidane-type [2]. This structural uniqueness is not merely academic; it underpins the compound's distinct physicochemical properties, biological activity profile, and its role as a key biosynthetic intermediate, as evidenced by the isolation of cernuane-type precursors like cermizine D [3]. For researchers focused on natural product diversity, structure elucidation, or chemotaxonomic studies, cernuine is the only commercial source of this specific tetracyclic scaffold.

Natural product chemistry Structural biology Chemotaxonomy

First Asymmetric Total Synthesis Enabling Access to Homochiral (-)-Cernuine

The first asymmetric total synthesis of (-)-cernuine was achieved starting from (+)-citronellal, utilizing organocatalytic α-amination and asymmetric transfer aminoallylation as key steps to establish the correct stereochemistry [1]. This synthetic achievement provides access to homochiral (-)-cernuine, a critical advancement for biological studies where stereochemistry can profoundly impact activity and selectivity. In contrast, many other Lycopodium alkaloids, such as the widely studied lycopodine, were synthesized racemically or via different routes, potentially complicating the interpretation of stereospecific pharmacological data [2]. The availability of a defined asymmetric route to cernuine makes it a preferred choice for advanced medicinal chemistry programs requiring a single enantiomer for precise SAR investigations and in vivo studies.

Asymmetric synthesis Total synthesis Stereochemistry

Optimized Research Application Scenarios for Cernuine (CAS 6880-84-8) Based on Quantified Differentiation


AChE Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

Utilize cernuine as a specific, moderate-affinity reference ligand for acetylcholinesterase (AChE) inhibitor screening. Its measured IC50 of 32.7 µg/mL provides a defined benchmark for evaluating novel synthetic or natural product-derived inhibitors [1]. Furthermore, the availability of its specific ΔG and Ki values from docking studies against human brain AChE enables its use as a computational standard for validating in silico models and comparative SAR analyses against other fawcettimine- or lycodine-type alkaloids [2].

Cernuane-Type Natural Product Chemistry and Biosynthetic Investigations

Employ cernuine as an authentic analytical standard for the identification and quantification of cernuane-type alkaloids in plant extracts (e.g., from Lycopodium or Huperzia species) using GC-MS or LC-MS [1]. Its unique [6/6/6/6]-tetracyclic scaffold makes it an essential reference compound for chemotaxonomic studies aimed at classifying Lycopodiaceae species [2]. Additionally, its role as a proposed biosynthetic end-product for intermediates like cermizine D makes it a valuable probe for studying alkaloid biogenesis in club mosses [3].

Advanced Synthetic Methodology Development and Stereochemical Research

Leverage the established asymmetric total synthesis of (-)-cernuine as a benchmark for developing new stereoselective synthetic methodologies [1]. The compound's complex, chiral tetracyclic framework presents a significant challenge, making it an ideal target molecule for training and validating novel asymmetric catalysis, cyclization, and amination reactions. The availability of its defined stereochemistry makes it superior to other, potentially racemic, Lycopodium alkaloids for studying the impact of chirality on biological function [2].

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